molecular formula C16H14N2O2 B7792181 (3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

(3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B7792181
M. Wt: 266.29 g/mol
InChI Key: IOYQGXYNQRRATP-AWEZNQCLSA-N
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Description

(3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of Cyclopeptin, a cyclic peptide known for its bioactive properties The demethylation process involves the removal of methyl groups, which can significantly alter the compound’s chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the demethylation of Cyclopeptin. One common method is the use of acidic concentrated lithium bromide (ACLB) solution under moderate conditions. For instance, a reaction mixture containing Cyclopeptin and ACLB can be heated to a specific temperature (e.g., 110°C) for a set duration (e.g., 2 hours) to achieve demethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential to modulate biological pathways and its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of (3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopeptin: The parent compound from which (3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is derived.

    Cyclopentolate: Another cyclic compound with distinct biological activities.

    Catechol: A compound with similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific demethylated structure, which imparts distinct chemical and biological properties. Compared to its parent compound, Cyclopeptin, the demethylated version may exhibit enhanced or altered bioactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYQGXYNQRRATP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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